molecular formula C9H5NO B8393165 (p-Hydroxyphenyl)propiolonitrile

(p-Hydroxyphenyl)propiolonitrile

Cat. No.: B8393165
M. Wt: 143.14 g/mol
InChI Key: VIBDUHNEGRMNHP-UHFFFAOYSA-N
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Description

(p-Hydroxyphenyl)propiolonitrile is a useful research compound. Its molecular formula is C9H5NO and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-ynenitrile

InChI

InChI=1S/C9H5NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H

InChI Key

VIBDUHNEGRMNHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 381 mg of p-[(trimethylsilyl)ethynyl]phenol in 5 ml of hexamethylphosphoric acid triamide was treated at -5° C. in a sulphonation flask under argon gasification with 2.5 ml of a 1.75M solution of methyl lithium in diethyl ether. 15 minutes after completion of the addition the mixture, which had become a red slurry, was diluted with 5 ml of absolute tetrahydrofuran and subsequently stirred at room temperature for 3 hours. The mixture was then cooled to -30° C. and 322 μl of phenyl cyanate were added. The new brown-orange clear solution was warmed to 0° C. within 60 minutes, then poured into 50 ml of 1N hydrochloric acid and extracted three times with 50 ml of diethyl ether each time. The organic phases were washed a further three times with 50 ml of water each time (to which was added a small amount of sodium chloride solution), dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.4 bar) of the orange residue (570 mg) on silica gel with 15% ethyl acetate/petroleum ether followed by 20% ethyl acetate/petroleum ether gave 160 mg (56%) of (p-hydroxyphenyl)propiolonitrile as light yellowish crystals; m.p. 134°-137° C.
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381 mg
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50 mL
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Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.